N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide
Description
N-[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide is a benzamide derivative featuring a benzoxazole heterocycle and a 3-hydroxyphenyl substituent. Benzoxazole, a bicyclic structure containing oxygen and nitrogen, confers rigidity and electronic properties that influence binding to biological targets. This compound’s structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes like histone deacetylases (HDACs) or mitochondrial permeability transition pores (mPTP) .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-13-6-8-14(9-7-13)20(25)22-15-10-11-16(18(24)12-15)21-23-17-4-2-3-5-19(17)26-21/h2-12,24H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFBNXDWHVHDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of nanocatalysts or metal catalysts to facilitate the reaction . For instance, the reaction can be carried out in the presence of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized catalytic systems and eco-friendly pathways. The use of ionic liquid catalysts and other advanced techniques has been reported to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzoxazole vs. Benzothiazole
- N-[4-(1,3-Benzothiazol-2-yl)-3-methylphenyl]-3-methylbenzamide (): Replaces benzoxazole with benzothiazole (sulfur instead of oxygen). A 3-methylphenyl group replaces the 3-hydroxyphenyl, reducing hydrogen-bonding capacity. Impact: Benzothiazole derivatives often exhibit enhanced metabolic stability but may show different selectivity profiles compared to benzoxazoles due to electronic differences .
Dihydrothiazole Derivatives
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): Features a dihydrothiazole ring with a methoxyphenyl substituent. The non-aromatic thiazole ring introduces conformational flexibility. Impact: Reduced planarity compared to benzoxazole may decrease intercalation with planar biological targets (e.g., DNA or enzyme active sites) .
Substituent Effects on Bioactivity
Hydroxyphenyl vs. Trifluoromethylphenoxy
- Compound 11f (): Contains a 3-(trifluoromethyl)phenoxy group. The CF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability but reducing solubility.
Piperazine-Linked Analogs
- N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide derivatives (): Incorporate a piperazine linker, increasing molecular weight and basicity. Phenoxy substituents (e.g., 3-methylphenoxy in 11e) enhance steric bulk.
Pharmacological Profile Comparisons
HDAC Inhibition
- Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) (): Potent HDAC1/3 inhibitor (IC₅₀ < 100 nM). The aminophenyl group chelates zinc in the HDAC active site. Comparison: The target compound’s benzoxazole may mimic this chelation via its nitrogen and oxygen atoms, though its hydroxyl group could provide additional hydrogen bonding for selectivity .
mPTP Modulation
- Compound 1 (5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide) (): Activates mPTP inhibition in mitochondrial models. The isoxazole ring and trimethoxyphenyl group contribute to activity.
Structural and Analytical Data Comparison
Table 1: Key Properties of Selected Analogs
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoxazole moiety, which is known for its pharmacological significance. The molecular formula is , and it has a molecular weight of approximately 284.32 g/mol. The presence of hydroxy and methyl groups on the aromatic rings plays a crucial role in its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in various cancer cell lines by activating specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells through modulation of the ERK signaling pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, thus reducing tumor growth.
- Modulation of Signaling Pathways : It affects key signaling pathways involved in inflammation and cell survival, particularly in cancer contexts.
Case Studies and Experimental Data
Several studies have documented the biological activity of this compound:
- Antimicrobial Testing : In vitro assays demonstrated that the compound had an MIC (Minimum Inhibitory Concentration) against S. aureus at concentrations as low as 20 µg/mL.
- Anticancer Activity : A study reported that this compound reduced cell viability in triple-negative breast cancer (TNBC) cells by 50% at a concentration of 15 µM after 48 hours of treatment .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Effective against S. aureus | Induces apoptosis in TNBC |
| Compound A | Structure | Moderate activity | No significant effect |
| Compound B | Structure | High activity against multiple pathogens | Moderate anticancer effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
